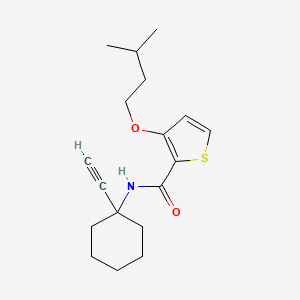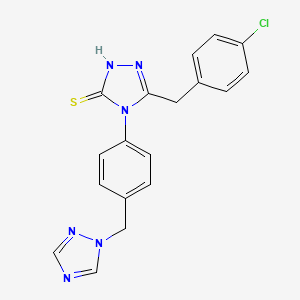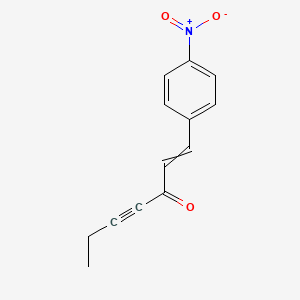![molecular formula C9H13NO2 B15172079 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- CAS No. 918423-14-0](/img/structure/B15172079.png)
1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an oxazolone can lead to the formation of the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Wissenschaftliche Forschungsanwendungen
1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism by which 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H,3H-Oxazolo[3,4-a]benzimidazol-1-one: This compound shares a similar fused ring system but with different substituents and properties.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: Another related compound with a tricyclic fused ring system, known for its biological activities.
Uniqueness: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918423-14-0 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-methylidene-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,4-a]azepin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-7-8-5-3-2-4-6-10(8)9(11)12-7/h8H,1-6H2 |
InChI-Schlüssel |
MVYFHWNEALFNCT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2CCCCCN2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)

![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)

![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)



